3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
3-Chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate halides
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of chloro derivatives.
Reduction: Formation of hydrochloro derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its antitumor activity has been demonstrated in various studies, making it a promising candidate for drug development.
Medicine: The compound's ability to inhibit specific enzymes and receptors makes it a potential therapeutic agent for various diseases. Its pharmacological properties are being explored for the treatment of cancer, microbial infections, and other conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine moiety are structurally related and may have similar pharmacological properties.
Uniqueness: 3-Chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine stands out due to its specific combination of functional groups and its dual inhibitory activity against c-Met and Pim-1. This unique profile makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O/c17-13-9-18-6-3-14(13)24-10-12-4-7-22(8-5-12)16-2-1-15-20-19-11-23(15)21-16/h1-3,6,9,11-12H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZPAMQKWILNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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